molecular formula C10H12N8O2 B1367620 Adenosine, 3'-azido-2',3'-dideoxy-

Adenosine, 3'-azido-2',3'-dideoxy-

Cat. No.: B1367620
M. Wt: 276.26 g/mol
InChI Key: XDRZJDXXQHFAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine, 3'-azido-2',3'-dideoxy- is a nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and biological activity. This compound is characterized by the presence of an azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. These modifications confer distinct properties that make Adenosine, 3'-azido-2',3'-dideoxy- a valuable tool in various fields, including medicinal chemistry, molecular biology, and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 3'-azido-2',3'-dideoxy- typically involves multiple steps, starting from commercially available nucleosides. One common method involves the selective protection of the hydroxyl groups, followed by the introduction of the azido group through nucleophilic substitution. The final deprotection step yields the desired compound. Reaction conditions often include the use of organic solvents, such as dimethylformamide (DMF), and reagents like sodium azide (NaN3) for the azidation step .

Industrial Production Methods

Industrial production of Adenosine, 3'-azido-2',3'-dideoxy- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 3'-azido-2',3'-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Adenosine, 3'-azido-2',3'-dideoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Adenosine, 3'-azido-2',3'-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The compound targets viral reverse transcriptase and other polymerases, disrupting the synthesis of viral genetic material .

Comparison with Similar Compounds

Similar Compounds

  • 3-Azido-2,3-dideoxyguanosine
  • 3-Azido-2,3-dideoxycytidine
  • 3-Azido-2,3-dideoxythymidine

Uniqueness

Adenosine, 3'-azido-2',3'-dideoxy- is unique due to its specific interaction with viral reverse transcriptase and its ability to cause chain termination in nucleic acid synthesis. Compared to other similar compounds, it exhibits distinct selectivity and potency, making it a valuable tool in antiviral research .

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRZJDXXQHFAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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